CNS Pharmacological Signature: (Z)-Isomers Produce CNS Stimulation, Whereas (E)-Isomers Produce CNS Depression
In the foundational structure-activity relationship study of N-allyl-α,β-dimethylcinnamamides, all tested (Z)-configured analogs consistently elicited marked CNS stimulation—manifesting as tremors and convulsions—in whole-animal pharmacological assays. In direct contrast, (E)-configured analogs produced a CNS depressant profile, with several (E)-isomers additionally demonstrating clear-cut anticonvulsant activity evidenced by antagonism of pentylenetetrazole-induced seizures in mice [1]. This stereochemistry-driven pharmacological inversion establishes that the (Z)-configuration is a critical determinant for CNS-stimulant rather than CNS-depressant or anticonvulsant applications.
| Evidence Dimension | In vivo CNS pharmacological effect (mouse model) |
|---|---|
| Target Compound Data | (Z)-isomers: marked CNS stimulation (tremors, convulsions) [class-level finding] |
| Comparator Or Baseline | (E)-isomers: CNS depression; select E-isomers show anticonvulsant activity (pentylenetetrazole seizure antagonism) |
| Quantified Difference | Qualitative inversion of CNS effect (stimulation vs. depression); (E)-isomers exhibit quantifiable anticonvulsant protection whereas (Z)-isomers do not |
| Conditions | Whole-animal pharmacological screening in mice; pentylenetetrazole-induced seizure model |
Why This Matters
For researchers developing CNS-stimulant or pro-convulsant pharmacological probes, the (Z)-isomer provides a mechanistically distinct tool that cannot be approximated by the more commonly studied (E)-anticonvulsant cinnamamides.
- [1] Balsamo, A.; Barili, P.L.; Crotti, P.; Macchia, B.; Macchia, F.; Pecchia, A.; Cuttica, A.; Passerini, N. Structure-activity relationships in cinnamamides. 1. Synthesis and pharmacological evaluation of some (E)- and (Z)-N-alkyl-α,β-dimethylcinnamamides. J. Med. Chem. 1975, 18, 842–846. View Source
